![molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a norbornane ring system substituted with a methoxyvinyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the norbornane ring system. The methoxyvinyl group can be introduced through a subsequent alkylation reaction. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methoxyvinyl group can be reduced to form a saturated alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-Methoxyvinyl)norbornan-1-yl]aldehyde or [4-(2-Methoxyvinyl)norbornan-1-yl]carboxylic acid.
Reduction: Formation of [4-(2-Methoxyethyl)norbornan-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Hydroxyvinyl)norbornan-1-yl]methanol
- [4-(2-Methoxyethyl)norbornan-1-yl]methanol
- [4-(2-Methoxyvinyl)norbornan-1-yl]ethanol
Uniqueness
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is unique due to its specific substitution pattern and the presence of both a methoxyvinyl group and a methanol group
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
VUFFUXWOZGFHOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC12CCC(C1)(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
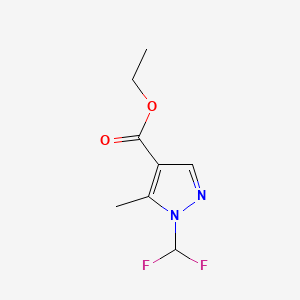
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
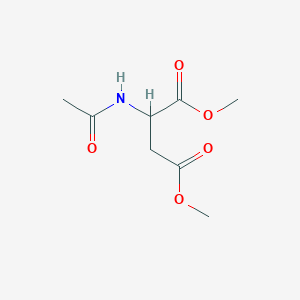
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
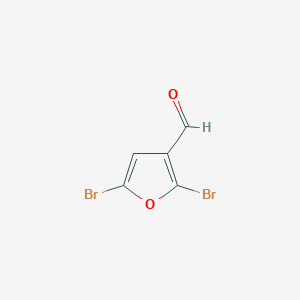
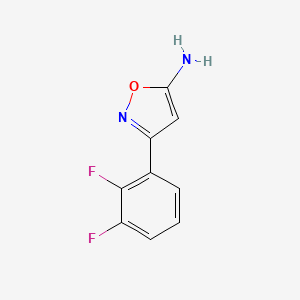
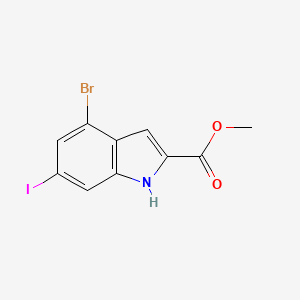
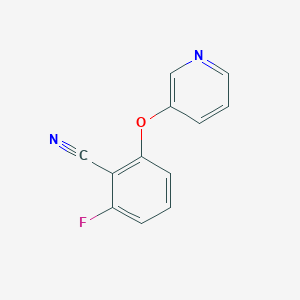

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
